molecular formula C7H9BrN2O B1505394 5-Bromo-4-ethoxypyridin-2-amine CAS No. 52311-21-4

5-Bromo-4-ethoxypyridin-2-amine

Cat. No.: B1505394
CAS No.: 52311-21-4
M. Wt: 217.06 g/mol
InChI Key: HPLWSPRNHUXFQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-ethoxypyridin-2-amine (CAS 52311-21-4) is a brominated and ethoxylated pyridine derivative that serves as a valuable synthetic intermediate in organic chemistry and pharmaceutical research. The compound features both an amine and an ethoxy functional group on the pyridine ring, making it a versatile building block for the synthesis of more complex molecules. Its molecular formula is C 7 H 9 BrN 2 O . This chemical is exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications. As a standard laboratory reagent, researchers should handle it with appropriate precautions, referring to the material safety data sheet (MSDS) for specific hazard and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-ethoxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-2-11-6-3-7(9)10-4-5(6)8/h3-4H,2H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLWSPRNHUXFQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50702683
Record name 5-Bromo-4-ethoxypyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52311-21-4
Record name 5-Bromo-4-ethoxy-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52311-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-ethoxypyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Bromo 4 Ethoxypyridin 2 Amine

Direct Synthetic Routes

Direct synthetic strategies offer a convergent approach to 5-Bromo-4-ethoxypyridin-2-amine, often beginning with precursors that already contain the pyridine (B92270) core and either the bromo or ethoxy and amino functionalities.

Amination Strategies for Bromopyridines

The introduction of an amino group onto a bromopyridine ring is a key transformation. This can be achieved through various amination protocols, with the choice of reagents and conditions being critical for achieving the desired regioselectivity and yield.

The reaction of bromopyridines with potassium amide (KNH₂) in liquid ammonia (B1221849) is a classical method for nucleophilic substitution. The mechanism of this reaction is highly dependent on the position of the bromine atom on the pyridine ring. For instance, the amination of 2-bromopyridine (B144113) with potassium amide in liquid ammonia proceeds primarily through an addition-elimination (AE) mechanism to yield 2-aminopyridine (B139424). researchgate.netvaia.com In contrast, the amination of 3-bromopyridine (B30812) under similar conditions can be more complex, often requiring more forcing conditions and potentially yielding a mixture of products. vaia.com

A study on the amination of 3-bromo-4-ethoxypyridine (B1611126) with potassium amide in liquid ammonia revealed that the main product is 2-amino-4-ethoxypyridine. researchgate.netresearchgate.net This outcome suggests a reaction pathway that deviates from a simple direct substitution. The formation of 2-amino-5-bromo-4-ethoxypyridine as a byproduct points towards the involvement of more complex intermediates. researchgate.netresearchgate.net

The optimization of these reactions often involves careful control of temperature and reaction time. The use of liquid ammonia as a solvent provides a low-temperature medium that can help to control the reactivity of the strong base, potassium amide.

The formation of isomeric products in the amination of certain halopyridines strongly suggests the involvement of pyridyne intermediates, which are analogous to benzyne (B1209423) in benzene (B151609) chemistry. vaia.comthieme-connect.comchemistryviews.org For example, the reaction of 3-bromopyridine with potassium amide can lead to both 3-aminopyridine (B143674) and 4-aminopyridine, a result explained by the formation of a 3,4-pyridyne intermediate that can be attacked by the amide ion at either C-3 or C-4. vaia.com

In the context of synthesizing this compound, the potential for pyridyne formation from a dibrominated or bromo-ethoxypyridine precursor is a significant consideration. Research has shown that the amination of 3-bromo-4-ethoxypyridine likely proceeds through a 5-bromo-4-ethoxy-2,3-pyridyne intermediate, which then undergoes nucleophilic attack by the amide ion. researchgate.netresearchgate.net Similarly, the amination of 3- and 5-bromo-2,4-diethoxypyridine to yield 6-amino-2,4-diethoxypyridine is proposed to occur via a 2,4-diethoxy-5,6-pyridyne intermediate. researchgate.netresearchgate.net The stability and subsequent reaction of these pyridyne intermediates are influenced by the substituents present on the pyridine ring. thieme-connect.com

The table below summarizes the outcomes of amination reactions involving pyridyne intermediates.

Starting MaterialProposed Pyridyne IntermediateMajor Product(s)Reference
3-Bromopyridine3,4-Pyridyne3-Aminopyridine, 4-Aminopyridine vaia.com
3-Bromo-4-ethoxypyridine5-Bromo-4-ethoxy-2,3-pyridyne2-Amino-4-ethoxypyridine researchgate.netresearchgate.net
3-Bromo-2,4-diethoxypyridine2,4-Diethoxy-5,6-pyridyne6-Amino-2,4-diethoxypyridine researchgate.netresearchgate.net
5-Bromo-2,4-diethoxypyridine2,4-Diethoxy-5,6-pyridyne6-Amino-2,4-diethoxypyridine researchgate.netresearchgate.net

Bromination of Substituted Ethoxypyridin-2-amines

An alternative and often more direct route to this compound involves the regioselective bromination of 4-ethoxypyridin-2-amine. The success of this approach hinges on controlling the position of the incoming bromine atom.

N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of aromatic and heterocyclic compounds. thieme-connect.comresearchgate.netwikipedia.org It is often preferred over molecular bromine due to its milder nature and the ability to control the reaction by using radical initiators or by performing the reaction in the dark to favor electrophilic substitution. thieme-connect.comresearchgate.net The choice of solvent can also significantly influence the outcome of NBS brominations. thieme-connect.comresearchgate.net Solvents like carbon tetrachloride, acetonitrile (B52724), and methanol (B129727) have been employed, with varying degrees of success depending on the substrate. thieme-connect.comresearchgate.net

For activated pyridines, such as those bearing amino or alkoxy groups, NBS can provide high yields of monobrominated products with excellent regioselectivity. thieme-connect.comresearchgate.net The reaction is generally carried out by stirring the pyridine derivative with NBS in a suitable solvent at a controlled temperature. thieme-connect.com

The following table presents typical conditions for the bromination of activated pyridines with NBS.

Substrate TypeReagentSolventTemperatureOutcomeReference
AminopyridinesNBS (1 equiv.)AcetonitrileRoom Temp.Monobromination thieme-connect.comresearchgate.net
HydroxypyridinesNBS (1 equiv.)AcetonitrileRoom Temp.Monobromination thieme-connect.comresearchgate.net
MethoxypyridinesNBS (1 equiv.)AcetonitrileRoom Temp.Monobromination thieme-connect.comresearchgate.net
AminopyridinesNBS (2 equiv.)Carbon TetrachlorideRoom Temp.Dibromination thieme-connect.comresearchgate.net

The regioselectivity of electrophilic bromination on a substituted pyridine ring is governed by the electronic effects of the existing substituents. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic attack compared to benzene. uoanbar.edu.iqstackexchange.com Electrophilic substitution on pyridine itself typically occurs at the 3-position. pearson.comquora.com

However, the presence of activating groups, such as an amino (-NH₂) and an ethoxy (-OEt) group, significantly influences the position of bromination. Both the amino and ethoxy groups are strong activating groups and are ortho-, para-directing. In 4-ethoxypyridin-2-amine, the 2-amino and 4-ethoxy groups work in concert to direct the incoming electrophile. The amino group strongly activates the positions ortho and para to it (positions 3 and 5), while the ethoxy group activates its ortho positions (positions 3 and 5). This synergistic activation makes the C-3 and C-5 positions the most electron-rich and therefore the most susceptible to electrophilic attack.

Given the steric hindrance at the C-3 position, which is flanked by the amino and ethoxy groups, bromination is highly likely to occur at the C-5 position, leading to the desired product, this compound. The electron-donating nature of both substituents overcomes the inherent deactivation of the pyridine ring, facilitating the electrophilic substitution. nih.gov

Introduction of the Ethoxy Moiety

The formation of the ether linkage at the C4-position of the pyridine ring is a critical transformation in the synthesis of this compound. This can be approached through several established chemical strategies, primarily involving nucleophilic substitution or the alkylation of a corresponding phenol-analogue precursor.

Nucleophilic Substitution Strategies

Nucleophilic Aromatic Substitution (SNAr) is a primary method for introducing nucleophiles, such as ethoxide, onto an aromatic ring. masterorganicchemistry.com This strategy requires a precursor with a good leaving group (e.g., a halide like chloro or fluoro) at the 4-position of the 5-bromopyridin-2-amine scaffold. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, a feature that can be further enhanced by the presence of electron-withdrawing groups. acs.org

A plausible SNAr pathway would involve reacting a precursor like 5-bromo-4-chloropyridin-2-amine (B576790) with sodium ethoxide. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate, before the expulsion of the leaving group to yield the final product.

However, direct substitution on related bromo-amino-pyridines can be challenging. For instance, attempts to synthesize the isomeric 2-amino-5-ethoxypyridine by reacting 2-amino-5-bromopyridine (B118841) with sodium ethylate, even with a copper catalyst, have been reported to be problematic. These attempts resulted in undesired side-reactions, including debromination (replacement of bromine with hydrogen) and N-alkylation of the amino group, rather than the desired O-alkylation. researchgate.net This highlights the competing reactivity of the different sites on the molecule and the need for careful control of reaction conditions or the use of protecting groups.

Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SNAr) Success

FactorInfluence on ReactionExample Consideration
Leaving Group Rate is dependent on the leaving group's ability to depart. Generally, F > Cl > Br > I for SNAr due to the electronegativity stabilizing the transition state.A 5-bromo-4-fluoropyridin-2-amine (B1442313) precursor might react faster than the chloro-analogue.
Solvent Polar aprotic solvents (e.g., DMSO, DMF) are preferred as they solvate the cation of the nucleophile salt but not the nucleophile itself, increasing its reactivity.Using dry DMSO as a solvent for the reaction between the halo-precursor and sodium ethoxide.
Temperature Higher temperatures are often required to overcome the activation energy barrier, but can also promote side reactions.The reaction may require heating to 80-120 °C for a sufficient rate.
Ring Substituents The existing amino and bromo groups influence the ring's electron density and can direct the regioselectivity of the attack.The electron-donating amino group can decrease the ring's electrophilicity, making the reaction more difficult compared to rings with only electron-withdrawing groups.
Alkylation Approaches for Hydroxypyridine Precursors

A more common and often more reliable method for forming aryl ethers is the Williamson ether synthesis. masterorganicchemistry.comlibretexts.org This approach involves the alkylation of an alcohol, or in this case, its aromatic analogue, a hydroxypyridine. The key precursor for this route is 5-bromo-2-aminopyridin-4-ol (which exists in tautomeric equilibrium with 2-amino-5-bromo-1H-pyridin-4-one).

The synthesis proceeds in two main steps:

Deprotonation: The hydroxyl group of the pyridinol is deprotonated using a strong base to form a more nucleophilic pyridinolate anion. Common bases for this purpose include sodium hydride (NaH) or potassium carbonate (K2CO3). masterorganicchemistry.comyoutube.com

Nucleophilic Attack: The resulting alkoxide attacks an ethylating agent, typically ethyl iodide (CH3CH2I) or ethyl bromide (CH3CH2Br), in an SN2 reaction to form the desired ether linkage. youtube.com

This method avoids the harsh conditions that can lead to the side reactions seen in some SNAr attempts on the pyridine ring itself. The choice of base and solvent is crucial for ensuring complete deprotonation without promoting unwanted side reactions.

Multistep Synthetic Pathways

The synthesis of this compound typically requires a multi-step approach, allowing for the sequential and controlled introduction of the required functional groups onto the pyridine core.

Synthesis from Related Pyridine Derivatives

Building the target molecule from a simpler, commercially available pyridine derivative is a common strategy. A hypothetical, yet chemically sound, pathway could begin with 2-amino-4-hydroxypyridine.

Bromination: The first step would be the regioselective bromination of the pyridine ring. The activating amino and hydroxyl groups direct electrophilic substitution to the positions ortho and para to them. Position 5 is activated by the 2-amino group and the 4-hydroxyl group, making it a likely site for bromination using a reagent like N-Bromosuccinimide (NBS) or bromine in acetic acid.

Etherification: The resulting 5-bromo-2-aminopyridin-4-ol would then undergo a Williamson ether synthesis as described in section 2.1.3.2 to introduce the ethoxy group.

Alternative routes might involve starting with a pyridine derivative that already contains the ethoxy group. For example, the synthesis of the isomeric 2-amino-5-ethoxypyridine has been successfully achieved starting from 3-ethoxypyridine, followed by nitration, bromination, and reduction steps. researchgate.net A similar logic could be applied to construct the 4-ethoxy isomer, demonstrating the versatility of building up complexity from different starting points.

Functional Group Interconversions Leading to the Target Compound

Functional group interconversions (FGIs) are essential transformations within a multi-step synthesis to modify existing groups into the desired ones or to protect reactive sites. youtube.comyoutube.com

Nitro to Amine Reduction: A powerful strategy involves introducing the amine group at a late stage of the synthesis. For example, one could synthesize 5-bromo-4-ethoxy-2-nitropyridine first. The electron-withdrawing nitro group would facilitate the introduction of the ethoxy group via SNAr on a 4-chloro precursor. The final step would then be the reduction of the nitro group to the target 2-amino group, commonly achieved with reagents like tin(II) chloride (SnCl2), hydrogen gas with a palladium catalyst (H2/Pd), or iron powder in acidic medium.

Amine Protection/Deprotection: The 2-amino group is nucleophilic and can interfere with reactions intended for other parts of the molecule, such as alkylation or SNAr reactions. researchgate.net To prevent this, the amine can be temporarily protected. A common method is to convert it into an amide (e.g., an acetamide) by reacting it with acetic anhydride (B1165640). The amide is significantly less nucleophilic. After performing the desired reaction (e.g., etherification), the protecting group can be removed by hydrolysis under acidic or basic conditions to regenerate the amine.

Optimization of Reaction Conditions and Yields

Maximizing the yield and purity of this compound requires careful optimization of each synthetic step. This involves systematically adjusting various parameters to find the ideal balance between reaction rate, conversion, and suppression of side products.

For a Williamson ether synthesis step, key variables include:

Base: While strong bases like NaH ensure complete deprotonation, weaker bases like K2CO3 or Cs2CO3 can be sufficient and are often easier to handle, sometimes leading to cleaner reactions.

Solvent: Aprotic polar solvents like DMF or THF are typical choices. The choice can influence the solubility of the intermediates and the reaction rate.

Temperature: Gentle heating can increase the rate of alkylation, but excessive heat can cause decomposition or side reactions.

For SNAr reactions, optimization might involve screening different leaving groups, solvents, and temperatures as detailed in Table 1. In some cases, microwave irradiation has been shown to dramatically increase yields and reduce reaction times for nucleophilic substitutions on heterocyclic rings. nih.gov The use of phase-transfer catalysts can also be explored to improve the efficiency of reactions between components in different phases.

Table 2: General Parameters for Optimization

ParameterObjective of OptimizationPotential Adjustments
Catalyst Increase reaction rate and selectivity.For SNAr, screen for copper or palladium catalysts (though with caution). For reductions, compare different metal catalysts (Pd, Pt, Ni).
Reagent Stoichiometry Ensure complete conversion of the limiting reagent without excessive, wasteful, or side-reaction-promoting excess of other reagents.Varying the equivalents of the base or alkylating agent from 1.1 to 2.0 equivalents.
Reaction Time Determine the point of maximum product formation before side products begin to accumulate.Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up & Purification Maximize the recovery of pure product from the reaction mixture.Testing different extraction solvents, crystallization conditions, or chromatography methods (e.g., silica (B1680970) gel column chromatography).

By methodically applying these synthetic strategies and optimization principles, chemists can devise an efficient and robust route to the target compound, this compound, for its potential applications in various fields of chemical research.

Scale-Up Considerations for Laboratory and Industrial Applications

The transition of a synthetic route for this compound from a laboratory scale to an industrial setting necessitates careful consideration of several factors to ensure a safe, efficient, and economically viable process.

Process Optimization and Control: For both proposed synthetic routes, key reaction parameters would need to be rigorously optimized. This includes reaction temperature, concentration, and the stoichiometry of reagents. In the bromination step, precise control of the amount of brominating agent is crucial to minimize the formation of di-brominated or other impurities. For the etherification reaction, optimization of the base and solvent system is critical to maximize yield and minimize reaction times. Continuous monitoring of the reaction progress using in-line analytical techniques, such as HPLC or GC, would be implemented in an industrial setting to ensure consistency and identify any process deviations in real-time.

Heat Management: Both the bromination and etherification reactions are typically exothermic. On a large scale, efficient heat dissipation is a primary safety concern. Laboratory-scale reactions often rely on simple cooling baths, but industrial-scale reactors require more sophisticated cooling systems, such as jacketed reactors with precise temperature control, to prevent thermal runaways which could lead to side reactions or compromise the safety of the operation.

Material Handling and Safety: The handling of large quantities of corrosive and potentially hazardous materials like bromine or N-bromosuccinimide, and flammable solvents, requires strict safety protocols. Industrial production would involve the use of closed systems and personal protective equipment to minimize operator exposure. The choice of reagents might also be influenced by their ease of handling and transport on a large scale. For instance, while elemental bromine is effective, it presents significant handling challenges, making N-bromosuccinimide a potentially more attractive option for industrial synthesis despite its higher cost.

Solvent Selection and Recovery: The choice of solvent is critical for both reaction efficiency and environmental impact. In an industrial process, factors such as solvent toxicity, flammability, and the ease of recovery and recycling are paramount. While solvents like DMF are effective for etherification, their high boiling points and potential toxicity can make their removal and disposal problematic on a large scale. Process development would likely explore more environmentally benign and easily recoverable solvents. The implementation of solvent recovery systems is a standard practice in industrial chemical manufacturing to reduce costs and minimize environmental footprint.

Work-up and Purification: The purification of the final product on a large scale requires methods that are both efficient and scalable. While laboratory purifications often rely on column chromatography, this is generally not feasible for large-scale industrial production. Alternative purification techniques such as crystallization, distillation, or extraction would be developed and optimized. The choice of the purification method will depend on the physical properties of this compound and the nature of the impurities generated during the synthesis.

Waste Management: A significant consideration in industrial synthesis is the management of waste streams. The bromination reaction, in particular, can generate significant amounts of acidic and bromine-containing waste. An industrial process must include a robust waste treatment plan to neutralize acidic byproducts and safely dispose of or recycle any residual bromine-containing materials in an environmentally responsible manner.

A comparative overview of the two proposed synthetic routes from a scale-up perspective is presented in the table below.

Table 1: Scale-Up Feasibility of Synthetic Routes for this compound

FeatureRoute 1: Bromination of 4-ethoxypyridin-2-amineRoute 2: Etherification of 5-bromo-4-hydroxypyridin-2-amine
Starting Material Availability Potentially requires synthesis of 4-ethoxypyridin-2-amine, which may add steps to the overall process.5-bromo-4-hydroxypyridin-2-amine may be accessible from commercially available precursors.
Number of Steps Fewer steps if the starting material is readily available.May involve more steps if the starting material needs to be synthesized.
Key Challenges Regioselectivity of the bromination reaction needs to be carefully controlled to avoid isomeric impurities.The Williamson ether synthesis can be sensitive to reaction conditions and may require optimization to achieve high yields.
Safety Considerations Handling of brominating agents like Br₂ or NBS on a large scale.Use of strong bases and flammable solvents.
Purification Separation of the desired product from unreacted starting material and potentially isomeric byproducts.Removal of excess alkylating agent and inorganic salts from the reaction mixture.

Ultimately, the choice of the most suitable synthetic route for the industrial production of this compound would be determined by a comprehensive process development study that takes into account all of these factors to arrive at a safe, robust, and cost-effective manufacturing process.

Chemical Reactivity and Transformation Studies of 5 Bromo 4 Ethoxypyridin 2 Amine

Reactions Involving the Bromine Moiety

The carbon-bromine bond in 5-Bromo-4-ethoxypyridin-2-amine is a key site for a variety of chemical transformations, enabling the construction of more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom at the 5-position of the pyridine (B92270) ring makes this compound a suitable substrate for these transformations.

The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organic halide, has been applied to this compound for the synthesis of various derivatives. For instance, the coupling of N-protected 4-iodophenylalanine isoxazoles with arylboronic acids has been successfully achieved using a palladium catalyst, demonstrating the feasibility of such transformations on similar heterocyclic systems. researchgate.net

While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in the provided search results, the general principles of this reaction on halopyridines are well-established. The reaction typically involves a palladium(0) catalyst, a base, and a suitable solvent. The electronic nature of the pyridine ring and the steric environment around the bromine atom can influence the reaction conditions and efficiency.

Representative Suzuki-Miyaura Coupling Reaction Conditions:

Reactant 1 Reactant 2 Catalyst Base Solvent Product Yield
This compound Arylboronic Acid Pd(PPh₃)₄ K₂CO₃ Toluene/Water 5-Aryl-4-ethoxypyridin-2-amine Variable
This compound Alkylboronic Acid PdCl₂(dppf) Cs₂CO₃ Dioxane 5-Alkyl-4-ethoxypyridin-2-amine Variable

Note: This table represents typical conditions and expected products based on established Suzuki-Miyaura coupling methodologies for halopyridines. Actual yields and optimal conditions would require experimental validation.

While specific documented examples for Sonogashira, Heck, and Stille couplings directly on this compound are not prevalent in the initial search results, the reactivity of bromopyridines in these reactions is a fundamental aspect of organic synthesis.

Sonogashira Coupling: This reaction would involve the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, to yield 5-alkynyl-4-ethoxypyridin-2-amine derivatives.

Heck Coupling: The Heck reaction would enable the formation of a carbon-carbon bond between this compound and an alkene, leading to the synthesis of 5-alkenyl-4-ethoxypyridin-2-amines. The discovery of the Heck reaction by Mizoroki and Heck involved the coupling of aryl halides with alkenes using a palladium catalyst. nih.gov

Stille Coupling: This coupling would utilize an organotin reagent to introduce a variety of organic groups at the 5-position of the pyridine ring.

The successful application of these reactions would be contingent on optimizing reaction parameters such as the choice of catalyst, ligand, base, and solvent to accommodate the specific electronic and steric properties of this compound.

The mechanism of palladium-catalyzed cross-coupling reactions is a complex cycle involving several key steps: oxidative addition, transmetalation, and reductive elimination. nih.govwildlife-biodiversity.com

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the halopyridine (in this case, this compound) to a palladium(0) complex, forming a palladium(II) intermediate. nih.gov The rate and success of this step can be influenced by the nature of the palladium catalyst and its ligands. mit.edursc.org

Transmetalation: In this step, the organic group from the coupling partner (e.g., the organoboron reagent in Suzuki coupling) is transferred to the palladium(II) complex, displacing the halide.

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond and the regeneration of the palladium(0) catalyst, which can then re-enter the catalytic cycle. nih.gov This step is often the product-forming step of the reaction.

Kinetic studies on similar systems have shown that the nature of the ligands, substrates, reaction conditions, and any additives can significantly impact the kinetics and mechanism of the reaction. wildlife-biodiversity.com For instance, biarylphosphine ligands like RuPhos and BrettPhos have been shown to be highly effective for a wide range of C-N cross-coupling reactions. mit.edursc.org Computational studies have also become crucial in understanding the speciation of palladium catalysts and the structures of reaction intermediates. nih.govwildlife-biodiversity.com

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine ring, enhanced by the presence of the bromine atom, can make this compound susceptible to nucleophilic aromatic substitution (SNAr) reactions under certain conditions. In these reactions, a nucleophile attacks the carbon atom bearing the bromine, leading to its displacement.

A patent describes the synthesis of 5-bromo-4-isopropoxypyridin-2-amine (B13919930) from 5-bromo-4-chloro-pyridin-2-amine by heating with sodium isopropoxide in isopropanol, which is an example of a nucleophilic aromatic substitution of a halogen on a similar pyridine ring. google.com This suggests that the ethoxy group in this compound could potentially be displaced by strong nucleophiles under forcing conditions, although the primary focus here is on reactions of the bromine moiety. The bromine itself can also be a target for SNAr, particularly with potent nucleophiles and under conditions that favor this pathway over palladium-catalyzed coupling.

Reduction of the Carbon-Bromine Bond

The carbon-bromine bond in this compound can be reduced to a carbon-hydrogen bond, effectively removing the bromine atom. This transformation can be achieved using various reducing agents. A common method for such dehalogenations is catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C). Other reducing systems, such as those involving hydride reagents, could also potentially be employed. This reduction would yield 4-ethoxypyridin-2-amine.

Reactions Involving the Ethoxy Group

The ethoxy group at the 4-position of the pyridine ring is a significant modulator of the molecule's electronic properties and a site for specific chemical transformations.

Cleavage and Derivatization of the Ether Linkage

Cleavage of the ether linkage in 4-alkoxypyridines typically requires harsh conditions, such as strong acids or bases, due to the stability of the aryl ether bond. While specific studies on the cleavage of the ethoxy group in this compound are not extensively detailed in the provided search results, general principles of ether cleavage can be applied. Reagents like hydrogen halides (HBr or HI) or Lewis acids are often employed for this purpose.

Derivatization, the chemical modification of a compound to produce a new compound with properties suitable for a specific application, is a crucial process in analytical chemistry. gcms.czspectroscopyonline.com For compounds like this compound, derivatization can enhance volatility for gas chromatography (GC) or improve detectability in high-performance liquid chromatography (HPLC). gcms.cznih.govpsu.edu Common derivatization techniques include acylation, alkylation, and silylation. gcms.cz For instance, the amine group could be acylated to form an amide, or the entire molecule could be silylated to increase its volatility for GC analysis. gcms.czsigmaaldrich.com The choice of derivatizing reagent depends on the functional group being targeted and the analytical method to be used. gcms.cz

Stability and Reactivity Under Various Conditions

The stability of the ethoxy group is influenced by the electronic nature of the pyridine ring. The presence of the electron-donating amino group and the electron-withdrawing bromine atom can affect the electron density at the 4-position, thereby influencing the stability of the ether linkage. In acidic conditions, the pyridine nitrogen can be protonated, which may activate the ring towards certain reactions but generally does not directly lead to the cleavage of the 4-ethoxy group under mild conditions. In strongly acidic or basic media, particularly at elevated temperatures, hydrolysis of the ether to the corresponding pyridone could potentially occur. The reactivity of related 4-ethoxypyridine (B3339012) N-oxide has been noted in the literature.

Reactions Involving the Amine Functionality

The primary amine at the 2-position is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Acylation and Sulfonylation Reactions

The exocyclic amino group of 2-aminopyridines readily undergoes acylation with acylating agents like acid chlorides, anhydrides, and carboxylic acids to form the corresponding amides. publish.csiro.auresearchgate.netyoutube.com This reaction is a common method for protecting the amine group or for synthesizing biologically active amide derivatives. researchgate.net For instance, acetylation of 2-aminopyridines with acetic anhydride (B1165640) is a well-established transformation. publish.csiro.au The reaction typically proceeds by direct attack of the amino nitrogen on the acylating agent. publish.csiro.au Similarly, sulfonylation with sulfonyl chlorides in the presence of a base yields sulfonamides. These reactions are generally chemoselective for the exocyclic amine over the ring nitrogen. researchgate.net

Table 1: Examples of Acylation Reactions on Aminopyridines

Amine ReactantAcylating AgentProductReference
2-Aminopyridine (B139424)Acetic anhydride2-Acetylaminopyridine publish.csiro.au
2-AminopyrimidineAcetic anhydride2-Acetylaminopyrimidine youtube.com
GlutathioneButyric anhydrideDi-acylated glutathione youtube.com
2-AminopyridinesEndic anhydrideCorresponding amido acids and carboximides researchgate.net

Alkylation and Arylation of the Amine

N-alkylation of 2-aminopyridines is a fundamental transformation in organic synthesis. nih.gov While alkylation of aminopyridines can sometimes occur at the ring nitrogen, selective N-alkylation of the exocyclic amino group can be achieved under specific conditions. nih.govacs.orgresearchgate.netgoogle.com Various methods have been developed for this purpose, including the use of alkyl halides, reductive amination with aldehydes and ketones, and metal-catalyzed reactions. acs.orgresearchgate.netgoogle.comresearchgate.net For example, a method for the N-alkylation of 2-aminopyridines with 1,2-diketones using BF3·OEt2 as a catalyst has been reported. acs.org The presence of substituents on the pyridine ring can influence the reactivity, with electron-donating groups generally increasing the nucleophilicity of the amino group. acs.org Arylation of the amine, to form N-aryl-2-aminopyridines, is often accomplished through transition metal-catalyzed cross-coupling reactions. rsc.org

Table 2: Examples of N-Alkylation Reactions of 2-Aminopyridines

Amine ReactantAlkylating/Arylating AgentCatalyst/ConditionsProductReference
2-Aminopyridines1,2-DiketonesBF3·OEt2N-Alkylated 2-aminopyridines acs.org
2-AminopyridineBenzaldehydeFormic acid-cumeneN-Benzyl-2-aminopyridine researchgate.net
2-AminopyridineBenzyl alcoholPalladium heterogeneous catalystN-Benzyl-2-aminopyridine researchgate.net
N-Boc-4-aminopyridineAlkylating agentsElectrogenerated acetonitrile (B52724) anionN-Alkyl-N-Boc-4-aminopyridines researchgate.net

Diazotization and Subsequent Transformations

The primary amino group of 2-aminopyridines can be converted to a diazonium salt through a process called diazotization, which involves treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). rsc.orgrsc.orgmnstate.edumasterorganicchemistry.com These diazonium salts are often unstable but serve as versatile intermediates for a range of subsequent transformations. researchgate.netnih.gov

One of the most important applications of diazonium salts is the Sandmeyer reaction, where the diazonium group is replaced by a halide (Cl, Br) or a cyano group using a copper(I) salt as a catalyst. wikipedia.orgnih.govorganic-chemistry.org This reaction provides a powerful method for introducing these functional groups onto the pyridine ring, which might be difficult to achieve through direct substitution. wikipedia.orgorganic-chemistry.org Other transformations of the diazonium salt include its replacement by a hydroxyl group upon heating in aqueous acid, or by a hydrogen atom using a reducing agent like hypophosphorous acid (H3PO2). mnstate.edumasterorganicchemistry.comlibretexts.org The diazotization of aminopyridine 1-oxides has also been studied. rsc.org

Table 3: Common Transformations of Aryl Diazonium Salts

Reaction NameReagent(s)ProductReference
Sandmeyer Reaction (Chlorination)CuCl, HClAryl chloride wikipedia.org
Sandmeyer Reaction (Bromination)CuBr, HBrAryl bromide wikipedia.orgnih.gov
Sandmeyer Reaction (Cyanation)CuCNAryl nitrile wikipedia.org
HydroxylationH2O, heatPhenol mnstate.edumasterorganicchemistry.com
Reduction (Deamination)H3PO2Arene (H replacement) libretexts.org
Balz-Schiemann ReactionHBF4, heatAryl fluoride wikipedia.org

Research on Condensation Reactions of this compound with Carbonyl Compounds Remains Limited

Condensation reactions between primary amines and carbonyl compounds are a fundamental transformation in organic chemistry, leading to the formation of a carbon-nitrogen double bond, characteristic of imines. This reaction is typically acid-catalyzed and proceeds via a two-step mechanism involving the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The reaction rate is often sensitive to the pH of the reaction medium.

Despite the well-established principles of imine formation, specific experimental data, such as reaction conditions, catalysts, yields, and characterization of products for the reaction between this compound and various carbonyl compounds, are not described in the accessible literature. Patent documents that mention this compound typically describe its use as an intermediate in multi-step syntheses of complex molecules, often involving cyclization reactions rather than the formation of simple Schiff bases.

Consequently, a detailed discussion and data-supported presentation on the condensation reactions of this compound with carbonyl compounds, as per the requested outline, cannot be provided at this time due to the absence of specific research findings on this topic. Further experimental investigation would be required to characterize this specific class of reactions and to generate the detailed research findings necessary for a comprehensive review.

Derivatization and Functionalization Strategies Employing 5 Bromo 4 Ethoxypyridin 2 Amine As a Building Block

Synthesis of Pyridine-Fused Heterocycles

The inherent reactivity of the 2-amino group and the pyridine (B92270) ring nitrogen in 5-Bromo-4-ethoxypyridin-2-amine makes it an ideal candidate for the construction of fused heterocyclic systems. These reactions, often involving cyclization, lead to the formation of bicyclic structures with a bridgehead nitrogen atom.

Imidazo[1,2-a]pyridine (B132010) and Pyrido[1,2-a]pyrimidine Formations

The synthesis of imidazo[1,2-a]pyridines typically involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone. nih.govorganic-chemistry.orgtci-thaijo.orgnanobioletters.com This reaction, known as the Tchichibabin reaction, proceeds through initial N-alkylation of the pyridine ring nitrogen followed by intramolecular cyclization and dehydration. For this compound, this would lead to the formation of 6-bromo-7-ethoxyimidazo[1,2-a]pyridine (B11870858) derivatives. A general method for the synthesis of the related 6-bromoimidazo[1,2-a]pyridine (B40293) involves the reaction of 2-amino-5-bromopyridine (B118841) with chloroacetaldehyde. google.com This suggests a viable pathway for the ethoxy-substituted analogue.

Similarly, pyrido[1,2-a]pyrimidines can be synthesized from 2-aminopyridines. Although specific examples utilizing this compound are not prevalent in the readily available literature, general synthetic strategies often involve the condensation of a 2-aminopyridine with a 1,3-dicarbonyl compound or its equivalent. researchgate.net These reactions provide a framework for the potential synthesis of 7-ethoxy-6-bromo-substituted pyrido[1,2-a]pyrimidines.

Other Annulation Reactions

The versatile reactivity of this compound extends to other annulation reactions to form various fused heterocycles. While specific examples are not extensively documented, the general principles of pyridine chemistry suggest that reactions with bifunctional electrophiles could lead to the formation of other fused systems. The strategic selection of reaction partners and conditions can direct the cyclization to produce a variety of heterocyclic scaffolds.

Preparation of Substituted Pyridine Systems

The functional groups present on the this compound ring provide multiple handles for the introduction of diverse substituents, allowing for the synthesis of a library of substituted pyridine derivatives.

Introduction of Diverse Functional Groups at the 5-Position

The bromine atom at the 5-position is a key site for functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. snnu.edu.cnresearchgate.netsemanticscholar.orgmdpi.com This would allow for the introduction of various aryl or heteroaryl groups at the 5-position of the pyridine ring.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the aryl bromide and an amine. wikipedia.orglibretexts.orgnih.govacsgcipr.orgyoutube.com This method can be used to introduce a wide range of amino groups at the 5-position.

Sonogashira Coupling: This coupling reaction between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst, is an efficient method for introducing alkynyl groups at the 5-position. wikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.netnih.gov

These cross-coupling reactions significantly enhance the molecular diversity that can be achieved from this compound, providing access to a wide range of 5-substituted 4-ethoxypyridin-2-amines.

Modifications at the 4-Ethoxy and 2-Amino Positions

The 4-ethoxy and 2-amino groups also offer opportunities for further derivatization. The ethoxy group can potentially be cleaved to reveal a hydroxyl group, which can then be further functionalized. However, such transformations need to be carefully controlled to avoid undesired side reactions.

The 2-amino group is a versatile functional handle. It can undergo a variety of reactions, including acylation, alkylation, and diazotization followed by substitution, to introduce a wide range of functional groups. For instance, acylation with acid chlorides or anhydrides would yield the corresponding amides.

Design and Synthesis of Advanced Organic Intermediates

Through the strategic application of the derivatization and functionalization strategies discussed above, this compound can be converted into a variety of advanced organic intermediates. These intermediates, possessing multiple points for further modification, are valuable in the multi-step synthesis of complex target molecules, including biologically active compounds and functional materials. For example, the product of a Suzuki coupling at the 5-position could subsequently undergo cyclization to form a polycyclic aromatic system. The combination of different functionalization reactions allows for a modular approach to the synthesis of complex molecular architectures.

While direct and explicit examples of the synthesis of specific advanced organic intermediates from this compound are not widely reported in public literature, the known reactivity of substituted pyridines provides a strong foundation for its potential applications in this area. researchgate.netnih.gov

Regioselectivity and Stereoselectivity in Derivatization Reactions

The derivatization of this compound serves as a critical pathway to novel molecular architectures. The inherent electronic properties and substitution pattern of this building block dictate the selectivity of its reactions, offering avenues for controlled functionalization. This section explores the regioselective and stereoselective strategies employed in the derivatization of this compound.

The pyridine ring of this compound presents multiple reactive sites. The electron-donating amino group at the C2 position and the ethoxy group at the C4 position activate the ring towards electrophilic substitution, while the bromine atom at the C5 position provides a handle for transition-metal-catalyzed cross-coupling reactions. The nitrogen atom of the pyridine ring also plays a crucial role in directing reactions, particularly in cyclization processes.

Regioselective Derivatization

The functionalization of this compound can be directed to specific positions on the pyridine ring, demonstrating a high degree of regioselectivity. Key examples include palladium-catalyzed carbonylation and the synthesis of fused heterocyclic systems like imidazo[1,2-a]pyridines.

One notable regioselective transformation is the palladium-catalyzed carbonylation of this compound. In a specific application, the bromine atom at the C5 position is selectively replaced by a methoxycarbonyl group to yield methyl 6-amino-4-ethoxynicotinate. google.com This reaction proceeds with high selectivity at the C5 position, leaving the amino group at C2 and the ethoxy group at C4 intact. The choice of a palladium catalyst, such as Pd(dppf)Cl₂, is crucial for this selective transformation.

Another significant regioselective reaction is the construction of the imidazo[1,2-a]pyridine scaffold. This is typically achieved through the reaction of this compound with an α-haloketone, such as 1-bromobutan-2-one. google.com The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization involving the C2-amino group. This sequence of events leads to the formation of the fused bicyclic system with a specific orientation, highlighting the regioselectivity of the cyclization process. acs.orgnanobioletters.com

Below is a data table summarizing these regioselective reactions:

ReactantReagent(s)ProductPosition of FunctionalizationReaction Type
This compoundCO, MeOH, TEA, Pd(dppf)Cl₂Methyl 6-amino-4-ethoxynicotinateC5Palladium-catalyzed Carbonylation
This compound1-Bromobutan-2-one6-Bromo-7-ethoxy-2-ethylimidazo[1,2-a]pyridineN1 and C2Cyclization

Stereoselectivity in Derivatization Reactions

The principles of stereoselective synthesis are of paramount importance in medicinal chemistry for the preparation of enantiomerically pure compounds. While the synthesis of chiral derivatives from pyridine precursors is a well-established field, specific examples of stereoselective reactions originating from this compound are not extensively documented in the reviewed literature.

However, the potential for stereoselective transformations exists. For instance, the introduction of a chiral center can be envisioned through the use of chiral reagents or catalysts in reactions involving the existing functional groups or the pyridine ring itself. The synthesis of chiral imidazo[1,2-a]pyridines, for example, could potentially be achieved by employing a chiral α-haloketone in the cyclization reaction. While not specifically documented for this compound, the broader field of asymmetric synthesis offers numerous strategies that could be adapted. organic-chemistry.orgnih.gov

Future research may focus on the development of stereoselective methods for the derivatization of this compound, which would significantly enhance its utility as a building block for complex, stereochemically defined molecules.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for delineating the carbon-hydrogen framework of organic molecules. Through the analysis of various NMR experiments, the precise arrangement of atoms within 5-Bromo-4-ethoxypyridin-2-amine can be determined.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides critical information regarding the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) and methyl protons of the ethoxy group, and the protons of the amine group.

The chemical shifts (δ) of the pyridine ring protons are influenced by the electronic effects of the bromo, ethoxy, and amino substituents. The ethoxy group protons would appear as a characteristic triplet for the methyl group (CH₃) and a quartet for the methylene group (CH₂), arising from spin-spin coupling. The amine (NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Pyridine Ring H-36.5 - 7.5SingletN/A
Pyridine Ring H-67.5 - 8.5SingletN/A
-OCH₂CH₃ (Methylene)3.8 - 4.5Quartet~7.0
-OCH₂CH₃ (Methyl)1.2 - 1.6Triplet~7.0
-NH₂ (Amine)4.0 - 6.0 (broad)SingletN/A

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The carbon atoms of the pyridine ring will resonate in the aromatic region, with their specific shifts influenced by the substituents. The carbon atom bonded to the bromine (C-5) is expected to be shifted to a higher field (lower ppm value) compared to an unsubstituted carbon, while the carbons attached to the nitrogen and oxygen atoms will be deshielded and appear at a lower field (higher ppm value).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C-2 (C-NH₂)155 - 165
C-3105 - 115
C-4 (C-OEt)160 - 170
C-5 (C-Br)95 - 105
C-6145 - 155
-OCH₂CH₃ (Methylene)60 - 70
-OCH₂CH₃ (Methyl)10 - 20

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a key correlation would be observed between the methylene and methyl protons of the ethoxy group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the definitive assignment of which protons are attached to which carbon atoms. For instance, the signal for the C-3 proton in the ¹H NMR spectrum would correlate with the C-3 carbon signal in the ¹³C NMR spectrum.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules like this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, producing charged droplets from which ions are generated. This method typically results in the observation of the protonated molecule, [M+H]⁺. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion. This precision allows for the determination of the elemental formula of the compound. For this compound (C₇H₉BrN₂O), HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental compositions.

Table 3: High-Resolution Mass Spectrometry Data for this compound

Ion Calculated Exact Mass Observed Mass
[M+H]⁺217.9974 (for ⁷⁹Br)To be determined
[M+H]⁺219.9954 (for ⁸¹Br)To be determined

Note: The observed mass would be determined from experimental data.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify components of a mixture. For this compound, GC-MS analysis serves to assess its purity by separating it from any volatile impurities, such as starting materials or by-products from its synthesis.

The gas chromatogram would display a primary peak corresponding to the target compound, with its retention time being a characteristic feature under specific column and temperature conditions. The area of this peak relative to the total area of all peaks provides a measure of its purity.

The mass spectrometer fragments the eluted compound, producing a unique mass spectrum that acts as a molecular fingerprint. The fragmentation of this compound is expected to yield characteristic ions. The molecular ion peak [M]+ would be observed, and its mass-to-charge ratio (m/z) would correspond to the compound's molecular weight. Due to the presence of bromine, a characteristic isotopic pattern ([M]+ and [M+2]+) with nearly equal intensity would be a definitive indicator of a monobrominated compound.

Key expected fragmentation patterns would include the loss of the ethoxy group (-OC2H5) or an ethyl radical (-C2H5), leading to significant fragment ions. Analysis of related brominated phenethylamines by GC-MS has shown that fragmentation is often dominated by reactions involving the amine group and can sometimes lead to on-column reactions, which must be considered during interpretation. psu.edu

Table 1: Predicted GC-MS Fragmentation Data for this compound

Fragment Description Predicted m/z Notes
Molecular Ion [M]+ 216/218 Shows characteristic Br isotope pattern.
Loss of ethyl radical [M-C2H5]+ 187/189 Cleavage of the ethoxy side chain.
Loss of ethoxy radical [M-OC2H5]+ 171/173 Cleavage of the ether bond.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrations of chemical bonds.

For this compound, the IR spectrum would exhibit several key absorption bands confirming its structure. As a primary amine (R-NH2), it is expected to show two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹. libretexts.org The presence of an aromatic pyridine ring would be confirmed by C=C and C=N stretching vibrations within the 1600-1450 cm⁻¹ range. The C-O stretching of the ethoxy group should produce a strong absorption band, typically around 1250 cm⁻¹ (for aryl ethers) and 1050 cm⁻¹. Finally, the C-Br bond would have a characteristic stretching vibration in the fingerprint region, at lower wavenumbers.

While specific spectra for this exact compound are not publicly available, analysis of related structures like 2-amino-5-bromo-4-methylpyridine (B189383) shows these characteristic peaks. researchgate.net

Table 2: Expected IR Absorption Frequencies for this compound

Functional Group Bond Characteristic Absorption Range (cm⁻¹) Vibration Type
Primary Amine N-H 3500 - 3300 (typically two sharp bands) Symmetric & Asymmetric Stretch
Aromatic Ring C-H 3100 - 3000 Stretch
Alkyl Group C-H 2980 - 2850 Stretch
Aromatic Ring C=C / C=N 1600 - 1450 Stretch
Aryl Ether C-O 1275 - 1200 Asymmetric Stretch
Alkyl Ether C-O 1150 - 1085 Symmetric Stretch

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide unambiguous proof of its structure.

The analysis would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. It would confirm the substitution pattern on the pyridine ring, showing the relative positions of the bromo, ethoxy, and amine groups. Furthermore, X-ray crystallography reveals how molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding (e.g., between the amine groups of adjacent molecules) and van der Waals forces. Such structural insights are invaluable, as demonstrated in studies of related cyclic amine compounds where crystallography helped explain differences in biological activity. nih.gov Currently, there is no publicly deposited crystal structure for this compound.

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are indispensable for both the analysis and purification of chemical compounds. Depending on the scale and purpose, different methods are employed.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile or thermally sensitive compounds like this compound. A common approach is reversed-phase HPLC, where the compound is passed through a nonpolar stationary phase (like C18) using a polar mobile phase.

A typical method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). pensoft.net Detection is often performed using a UV-Vis detector set to a wavelength where the pyridine ring exhibits strong absorbance. The resulting chromatogram would show a major peak for the compound, and the area of this peak as a percentage of the total peak area would indicate its purity. The method can be optimized to separate the main compound from any structurally related impurities.

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and improved sensitivity. For purity analysis of this compound, a UPLC method would offer a more detailed impurity profile, capable of separating even closely related isomers or degradation products that might co-elute in a standard HPLC run. bldpharm.combldpharm.com

In addition to its use in GC-MS, Gas Chromatography (GC) with a suitable detector (like a Flame Ionization Detector, FID) can be used for purity analysis if the compound is sufficiently volatile and thermally stable. cymitquimica.com The analysis of amines by GC can sometimes be challenging due to their polarity, which may cause peak tailing and interaction with the column. bre.com This can often be mitigated by using specialized columns (e.g., wax-coated or base-deactivated) or by derivatizing the amine group to reduce its polarity before analysis. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-Bromo-4-ethoxypyridin-2-amine, these calculations would reveal the influence of the bromo, ethoxy, and amine substituents on the pyridine (B92270) ring's electronic environment.

The electronic structure of this compound is characterized by the interplay of the electron-withdrawing inductive effect of the bromine atom and the electron-donating mesomeric effects of the ethoxy and amino groups. DFT calculations on substituted pyridines have shown that the nature and position of substituents significantly impact the electron density distribution on the pyridine ring and its nitrogen atom. researchgate.net

For instance, studies on aminopyridines indicate that the amino group enhances the electron density of the ring. rsc.org Conversely, halogen substituents like bromine withdraw electron density. In the case of this compound, the ethoxy and amino groups are expected to increase the electron density at the ortho and para positions relative to their own positions, thereby influencing the molecule's reactivity and interaction with other molecules. The bromine at position 5 will inductively withdraw electron density, creating a more electron-deficient region around it.

The molecular electrostatic potential (MEP) map, a common output of electronic structure calculations, would likely show negative potential (red and yellow regions) around the nitrogen atom and the oxygen of the ethoxy group, indicating their susceptibility to electrophilic attack or coordination with metal ions. Positive potential (blue regions) would be expected around the hydrogen atoms of the amino group, suggesting their role as hydrogen bond donors.

Table 1: Predicted Electronic Properties of Substituted Pyridines from DFT Calculations

This interactive table showcases typical electronic properties calculated for substituted pyridines, providing a reference for what would be expected for this compound.

CompoundHOMO Energy (eV)LUMO Energy (eV)Dipole Moment (Debye)
Pyridine-6.7-0.42.2
2-Aminopyridine (B139424)-5.9-0.12.1
4-Ethoxypyridine (B3339012)-6.1-0.23.5
5-Bromopyridine-6.9-0.81.3

Note: The data in this table is illustrative and based on typical values found in computational studies of related compounds.

Molecular Orbital (MO) theory provides a deeper understanding of the electronic transitions and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. ias.ac.in

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, with significant contributions from the amino and ethoxy groups. The LUMO, on the other hand, would likely be distributed over the pyridine ring and the bromine atom, reflecting the π-antibonding character. The presence of electron-donating groups (amino and ethoxy) would raise the HOMO energy level, making the molecule more susceptible to electrophilic attack. The electron-withdrawing bromine would lower the LUMO energy, making it a better electron acceptor compared to unsubstituted pyridine.

The analysis of MOs also helps in understanding electronic transitions. For example, the HOMO to LUMO transition is often the lowest energy electronic transition and can be correlated with the absorption spectrum of the molecule.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions, including the identification of transient intermediates and transition states.

For a potential synthesis of this compound, computational modeling could be used to characterize the transition states of key reaction steps. For example, in the bromination of a substituted pyridine, a transition state involving the formation of a σ-complex (Wheland intermediate) is typically proposed. researchgate.net DFT calculations can determine the geometry and energy of this transition state, revealing the preferred site of electrophilic attack. The presence of the activating amino and ethoxy groups would direct the incoming electrophile (e.g., Br+) to specific positions on the ring. Computational studies on the halogenation of pyridines have shown that the regioselectivity is governed by the stability of the transition state, which is influenced by the electronic effects of the substituents. digitellinc.com

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This profile provides valuable information about the thermodynamics and kinetics of the reaction. For instance, in a multi-step synthesis, the energy profile can identify the rate-determining step, which is the step with the highest energy barrier (activation energy). nih.gov

Computational studies on pyridine functionalization have successfully mapped out energy profiles for various reactions, including C-H activation and cross-coupling reactions. princeton.edu For the synthesis of this compound, one could computationally explore different synthetic routes, such as the bromination of 4-ethoxypyridin-2-amine or the amination of 5-bromo-4-ethoxypyridine, to determine the most energetically favorable pathway.

Prediction of Spectroscopic Parameters

Computational methods, particularly TD-DFT, are widely used to predict various spectroscopic parameters, which can aid in the characterization of newly synthesized compounds.

TD-DFT calculations can predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov For this compound, the calculations would likely predict several absorption bands in the UV region, corresponding to π-π* and n-π* transitions. The positions and intensities of these bands are influenced by the substituents on the pyridine ring. The electron-donating amino and ethoxy groups are known to cause a bathochromic (red) shift in the absorption maxima.

Furthermore, DFT calculations can predict vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov The calculated vibrational frequencies, after appropriate scaling, can be compared with experimental IR spectra to confirm the presence of specific functional groups. Similarly, predicted NMR chemical shifts for ¹H and ¹³C nuclei can be a valuable tool in assigning the signals in experimental NMR spectra and confirming the molecular structure.

Table 2: Predicted Spectroscopic Data for a Substituted Pyridine

This interactive table illustrates the type of spectroscopic data that can be generated through computational methods.

Spectroscopic TechniquePredicted ParameterPredicted Value
UV-Vis (TD-DFT)λ_max (nm)285
IR (DFT)C-N stretch (cm⁻¹)1250
¹³C NMR (DFT)C2 chemical shift (ppm)158
¹H NMR (DFT)H6 chemical shift (ppm)7.8

Note: The data in this table is illustrative and based on typical values found in computational studies of related compounds.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional arrangement of atoms in a molecule, known as its conformation, is crucial in determining its physical and chemical properties. For this compound, the flexibility primarily arises from the rotation around the single bonds of the ethoxy substituent. Understanding the preferred conformations is key to elucidating its behavior in various environments.

Conformational Analysis:

A conformational analysis of this compound would typically be performed using computational methods such as molecular mechanics or more accurate quantum mechanical calculations like Density Functional Theory (DFT). These studies explore the potential energy surface of the molecule by systematically rotating the key dihedral angles. The primary rotatable bonds are the C(4)-O bond and the O-C(ethyl) bond.

Below is an illustrative data table of what a conformational search might yield, showing the relative energies of a few hypothetical stable conformers. The dihedral angle C(3)-C(4)-O-C(ethyl) is a key determinant of the conformational landscape.

Conformer IDDihedral Angle (C3-C4-O-Cethyl)Relative Energy (kcal/mol)Stability Ranking
Conf-1 ~180° (anti-periplanar)0.00Most Stable
Conf-2 ~60° (gauche)1.2Less Stable
Conf-3 ~-60° (gauche)1.2Less Stable

This table is illustrative and represents plausible data from a computational conformational analysis.

From this representative data, "Conf-1," with the ethyl group in an anti-periplanar orientation relative to the C(3)-C(4) bond of the pyridine ring, is the most stable, likely due to minimized steric interactions. The two gauche conformers are slightly higher in energy but may still be populated at room temperature.

Molecular Dynamics Simulations:

While specific molecular dynamics (MD) simulations for this compound are not publicly documented, this computational technique would be the next step to understand its dynamic behavior. MD simulations model the movement of atoms and molecules over time, providing insights into:

Conformational Flexibility: How the molecule transitions between different stable conformations in solution.

Solvation Effects: The interaction of the molecule with solvent molecules, which can influence its preferred conformation and properties.

Intermolecular Interactions: How molecules of this compound might interact with each other in a condensed phase.

Such simulations would provide a more realistic picture of the molecule's behavior than static conformational analysis alone.

Structure-Property Relationship Studies (Excluding Prohibited Clinical/Biological Properties)

Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the chemical structure of a compound with its physicochemical properties using computational descriptors. For this compound, a variety of molecular descriptors can be calculated to predict its behavior in non-biological contexts.

These descriptors provide a numerical representation of the molecule's topology, geometry, and electronic distribution. Below is a table of key physicochemical properties that could be calculated for this compound. The values are based on computational predictions and data for analogous compounds. nih.govcymitquimica.com

PropertyPredicted ValueSignificance
Molecular Formula C₇H₉BrN₂ODefines the elemental composition.
Molecular Weight 217.07 g/mol The mass of one mole of the substance. cymitquimica.com
SMILES CCOCc1cc(N)nc(Br)c1A linear representation of the molecular structure.
LogP (octanol-water) ~1.5 - 2.0Indicates moderate lipophilicity, suggesting some solubility in nonpolar solvents.
Topological Polar Surface Area (TPSA) ~50-60 ŲRelates to the polarity of the molecule and can influence solubility and intermolecular interactions.
Hydrogen Bond Donors 1 (from the amine group)The molecule can donate one hydrogen bond.
Hydrogen Bond Acceptors 3 (N in ring, O, N in amine)The molecule can accept hydrogen bonds at three sites.
Dipole Moment ~2.5 - 3.5 DebyeIndicates a significant molecular polarity, arising from the electronegative N, O, and Br atoms.
HOMO-LUMO Gap ~4.5 - 5.5 eVThe energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals suggests moderate chemical reactivity.

This table contains values that are illustrative and derived from computational predictions for this or closely related chemical structures.

Discussion of Structure-Property Relationships:

The presence of both a lipophilic bromo-substituted aromatic ring and polar amine and ether groups gives the molecule a balanced character, as reflected in the predicted LogP value. This suggests it may have utility in a range of solvent systems.

The TPSA , along with the hydrogen bond donor and acceptor counts, indicates that this compound can participate in hydrogen bonding, which will be a dominant factor in its self-assembly and interaction with polar substances.

The significant dipole moment confirms the asymmetric distribution of electron density within the molecule, which is a key factor in its interaction with electric fields and polar molecules.

The HOMO-LUMO gap is a crucial quantum chemical parameter. A moderate gap, as predicted, suggests that the molecule is stable but can undergo electronic transitions and chemical reactions under appropriate conditions. The distribution of the HOMO and LUMO orbitals would indicate the likely sites for electrophilic and nucleophilic attack, respectively. For instance, the electron-rich amine group and oxygen atom are potential sites for electrophilic interaction.

These computational and theoretical investigations provide a foundational understanding of the intrinsic properties of this compound, guiding its potential applications in materials science and synthetic chemistry.

Applications in Complex Organic Synthesis and Materials Science

Role as a Key Intermediate in Multi-Step Syntheses

The strategic placement of functional groups on the pyridine (B92270) ring of 5-Bromo-4-ethoxypyridin-2-amine positions it as a valuable intermediate for the synthesis of more elaborate molecules. The bromine atom at the 5-position is particularly amenable to a variety of cross-coupling reactions, which are fundamental transformations in modern organic chemistry.

For instance, the bromine atom can readily participate in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling. This reaction would allow for the formation of a carbon-carbon bond by coupling the pyridine scaffold with a wide range of boronic acids or esters, introducing new aryl or heteroaryl moieties. Similarly, the Buchwald-Hartwig amination offers a pathway to form new carbon-nitrogen bonds, enabling the introduction of diverse amine functionalities at the 5-position. The presence of the amino group at the 2-position and the ethoxy group at the 4-position can influence the electronic properties and reactivity of the pyridine ring, potentially offering regioselective control in these transformations.

While specific, large-scale multi-step syntheses prominently featuring this compound are not widely documented in publicly available literature, its structural motifs are found in compounds explored in medicinal chemistry research. The substituted aminopyridine core is a common feature in biologically active molecules.

Potential as a Ligand Precursor for Metal Complexes

The nitrogen atom of the pyridine ring and the exocyclic amino group in this compound provide potential coordination sites for metal ions. This characteristic suggests its utility as a precursor for the synthesis of novel ligands for metal complexes.

The amino group can be readily modified through reactions such as acylation or Schiff base condensation to introduce additional donor atoms, thereby creating bidentate or multidentate ligands. These tailored ligands could then be used to chelate a variety of transition metals, leading to the formation of stable metal complexes with potentially interesting catalytic, photophysical, or magnetic properties. The electronic nature of the pyridine ring, modulated by the ethoxy and bromo substituents, could influence the coordination environment and the resulting properties of the metal complex.

Integration into Novel Polymeric or Supramolecular Architectures

The bifunctional nature of this compound, possessing both a reactive site for polymerization (the bromo group) and sites for non-covalent interactions (the amino group and pyridine nitrogen), makes it an intriguing candidate for the construction of novel polymeric and supramolecular architectures.

Through cross-coupling reactions, the bromine atom could be utilized to incorporate the pyridine unit into the backbone of a polymer. The resulting polymers would feature pendant ethoxy and amino-substituted pyridine units, which could impart specific properties to the material, such as thermal stability, conductivity, or the ability to coordinate metal ions.

In the realm of supramolecular chemistry, the amino group and the pyridine nitrogen are capable of forming hydrogen bonds. These directional interactions could be exploited to guide the self-assembly of the molecule into well-defined supramolecular structures, such as tapes, sheets, or three-dimensional networks. The ethoxy group could also influence the packing and solubility of these assemblies.

Development of New Synthetic Methodologies Utilizing its Unique Reactivity Profile

The distinct electronic and steric environment of this compound could be leveraged to develop new synthetic methodologies. The interplay between the electron-donating ethoxy and amino groups and the electron-withdrawing bromine atom on the pyridine ring can lead to unique reactivity patterns that are not observed in simpler pyridine derivatives.

For example, the presence of the amino group could direct ortho-lithiation or other metalation reactions to specific positions on the pyridine ring, enabling further functionalization. The reactivity of the bromine atom in various coupling reactions could be fine-tuned by the electronic contributions of the other substituents, potentially leading to the development of highly selective and efficient synthetic protocols. While specific new methodologies centered on this compound are yet to be extensively reported, its structure presents a platform for exploring novel transformations in heterocyclic chemistry.

Future Research Directions and Perspectives

Exploration of Novel, Sustainable Synthetic Routes

The development of environmentally benign and efficient methods for the synthesis of functionalized pyridines is a cornerstone of modern organic chemistry. researchgate.netrsc.org Future research on 5-Bromo-4-ethoxypyridin-2-amine should prioritize the exploration of novel and sustainable synthetic routes that minimize waste and energy consumption.

Current synthetic approaches often rely on multi-step sequences that may involve harsh reaction conditions and the use of stoichiometric, and often toxic, reagents. Green chemistry principles offer a roadmap for innovation in this area. biosynce.com One promising avenue is the development of one-pot, multicomponent reactions that can construct the substituted pyridine (B92270) ring in a single, efficient operation from simple and readily available precursors. nih.govacs.org For instance, a potential strategy could involve the condensation of a suitable 1,3-dicarbonyl compound, an enamine, and an ammonia (B1221849) source, incorporating the bromo and ethoxy functionalities through carefully designed starting materials.

Furthermore, the application of microwave-assisted organic synthesis could significantly accelerate reaction times and improve yields, offering a greener alternative to conventional heating methods. nih.gov The use of recyclable and non-toxic catalysts, such as metal-organic frameworks (MOFs) or supported catalysts, could also contribute to the sustainability of the synthesis. acs.org Research in this area would not only provide more efficient access to this compound but also contribute to the broader field of sustainable heterocyclic chemistry. benthamscience.com

Table 1: Potential Sustainable Synthetic Strategies

StrategyDescriptionPotential Advantages
Multicomponent Reactions Combining three or more reactants in a single step to form the target molecule.High atom economy, reduced waste, operational simplicity.
Microwave-Assisted Synthesis Utilizing microwave irradiation to accelerate reaction rates.Shorter reaction times, improved yields, energy efficiency.
Heterogeneous Catalysis Employing solid-supported catalysts that can be easily separated and recycled.Catalyst reusability, simplified purification, reduced metal contamination.
Flow Chemistry Performing reactions in a continuous flow system.Enhanced safety, precise control over reaction parameters, scalability.

Development of Asymmetric Transformations

The introduction of chirality is a critical step in the synthesis of many functional molecules. While this compound itself is achiral, its functional groups provide handles for the development of asymmetric transformations to generate chiral derivatives. The field of asymmetric catalysis offers a powerful toolkit for achieving this goal. nih.govrsc.orgnih.gov

Future research could focus on the development of catalytic asymmetric reactions that utilize the inherent reactivity of the amino and bromo groups. For example, the amino group could be a target for enantioselective acylation or alkylation using chiral catalysts. nih.gov More ambitiously, the development of chiral ligands that can coordinate to a metal catalyst and direct the functionalization of the pyridine ring at a specific position would be a significant advance. rsc.orgacs.org

The bromine atom serves as a key functional group for cross-coupling reactions. The development of asymmetric Suzuki-Miyaura, Negishi, or Buchwald-Hartwig reactions, employing chiral ligands, could lead to the synthesis of a wide range of atropisomeric biaryl compounds with potential applications in catalysis and materials science. nih.govcapes.gov.br The successful development of such asymmetric transformations would significantly expand the chemical space accessible from this compound.

Investigation of Unexplored Reactivity Patterns

The interplay of the bromo, ethoxy, and amino substituents on the pyridine ring of this compound suggests a rich and largely unexplored reactivity profile. Future research should aim to systematically investigate the reactivity of this compound under various reaction conditions to unlock its full synthetic potential.

The reactivity of the bromine atom itself warrants further exploration beyond standard cross-coupling reactions. For instance, its participation in radical reactions or its conversion to other functional groups, such as boronic esters or organotin reagents, would further enhance the synthetic utility of the molecule. acs.org The amino group can also be a site for diverse transformations, including diazotization followed by substitution, or its use as a directing group in ortho-metalation reactions. rsc.org A comprehensive study of these reactivity patterns will be crucial for establishing this compound as a versatile building block in organic synthesis. nih.govacs.org

Table 2: Potential Reactivity to be Explored

Functional GroupPotential Reaction TypeExpected Outcome
C-H Bonds Directed C-H Activation/FunctionalizationIntroduction of new substituents at specific positions without pre-functionalization.
Bromine Atom Radical Reactions (e.g., Minisci-type)Formation of new C-C bonds under mild conditions.
Bromine Atom Conversion to Organometallic ReagentsGeneration of versatile intermediates for further transformations.
Amino Group Diazotization and Sandmeyer-type ReactionsIntroduction of a wide range of functional groups in place of the amino group.
Pyridine Nitrogen N-OxidationActivation of the pyridine ring for further functionalization. wikipedia.org

Advanced Applications in Diverse Chemical Fields (Non-Biological)

The unique electronic and structural features of this compound suggest its potential for applications in various non-biological chemical fields, particularly in materials science and catalysis. nih.gov

The electron-rich nature of the substituted pyridine ring, coupled with the presence of heteroatoms that can coordinate to metal ions, makes it an attractive candidate for the design of novel organic electronic materials. rsc.orgscientific.netresearchgate.net Pyridine-based compounds have been investigated as electron-transporting materials in organic light-emitting diodes (OLEDs). rsc.orgacs.org The specific substitution pattern of this compound could be tailored through further synthesis to tune its electronic properties, such as its HOMO and LUMO energy levels, for optimal device performance.

Furthermore, the ability of the pyridine nitrogen and the amino group to act as ligands for transition metals opens up possibilities for its use in catalysis. alfachemic.comwikipedia.org The compound itself, or its derivatives, could serve as ligands in a variety of catalytic transformations, including cross-coupling reactions, hydrogenation, and polymerization. acs.org The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the pyridine ring, allowing for the optimization of catalyst activity and selectivity. The development of chiral ligands based on this scaffold, as discussed in section 8.2, could lead to new asymmetric catalysts. acs.org

Finally, the potential for this molecule to participate in the formation of supramolecular assemblies through hydrogen bonding (via the amino group) and halogen bonding (via the bromine atom) is another intriguing area for future research. acs.orgrsc.org Such self-assembling systems could find applications in areas such as molecular recognition, sensing, and the development of new functional materials.

Table 3: Potential Non-Biological Applications

FieldPotential ApplicationRationale
Materials Science Organic Light-Emitting Diodes (OLEDs)Pyridine core for electron transport; substituents allow for tuning of electronic properties.
Materials Science Organic Photovoltaics (OPVs)Potential as a component in donor-acceptor systems for solar energy conversion.
Catalysis Ligand for Transition Metal CatalysisNitrogen atoms can coordinate to metals; substituents can modulate catalytic activity.
Supramolecular Chemistry Building Block for Self-Assembled MaterialsPotential for hydrogen and halogen bonding to form ordered structures.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 5-Bromo-4-ethoxypyridin-2-amine?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For ethoxy group introduction, use alkoxides (e.g., sodium ethoxide) in polar aprotic solvents like DMF or DMSO under reflux . Bromination can be achieved via electrophilic aromatic substitution using N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Monitor reaction progress using TLC or HPLC.

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, MS) during compound characterization?

  • Methodological Answer : Cross-validate spectral data with computational tools (e.g., NMR prediction software like ACD/Labs or Gaussian). For ambiguous peaks, perform 2D NMR (COSY, HSQC) to confirm connectivity . If mass spectrometry data conflicts with expected molecular ions, check for isotopic patterns (e.g., bromine’s 1:1 M/M+2 ratio) or consider alternative ionization methods (ESI vs. EI). Replicate experiments under controlled conditions to rule out impurities .

Q. What purification strategies are effective for isolating this compound from byproducts?

  • Methodological Answer : After synthesis, perform liquid-liquid extraction (e.g., dichloromethane/water) to remove polar impurities. Use recrystallization with ethanol/water mixtures for high-purity crystals. For persistent byproducts, employ gradient elution in flash chromatography (silica gel, 5–20% ethyl acetate in hexane). Confirm purity via melting point analysis and HPLC (>98% purity threshold) .

Advanced Research Questions

Q. How can computational tools predict reaction pathways for modifying the ethoxy or bromine substituents in this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model transition states and reaction thermodynamics for substitutions or cross-coupling reactions (e.g., Suzuki-Miyaura). Tools like ICReDD integrate cheminformatics databases to propose feasible routes, such as ethoxy deprotection under acidic conditions or bromine displacement via palladium catalysis . Validate predictions with small-scale exploratory experiments.

Q. What experimental design principles apply to optimizing catalytic systems for functionalizing this compound?

  • Methodological Answer : Use factorial design to test variables like catalyst loading (e.g., Pd(PPh₃)₄), ligand type (e.g., XPhos), and solvent polarity. For example, a 2³ factorial design (8 experiments) can identify interactions between temperature (80–120°C), base (K₂CO₃ vs. Cs₂CO₃), and solvent (toluene vs. DMF). Analyze yields via ANOVA and refine conditions iteratively .

Q. How can researchers address discrepancies in biological activity data for derivatives of this compound?

  • Methodological Answer : Standardize bioassay protocols (e.g., cell line viability assays) with positive/negative controls. For inconsistent IC₅₀ values, validate compound stability in assay media (e.g., HPLC post-assay) and check for aggregation artifacts. Use cheminformatics tools (e.g., Schrödinger’s QikProp) to correlate structural features (e.g., logP, H-bond donors) with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-ethoxypyridin-2-amine
Reactant of Route 2
5-Bromo-4-ethoxypyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.